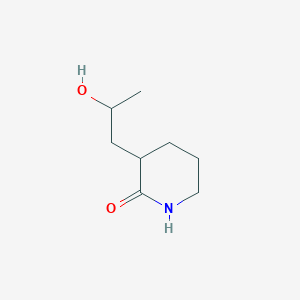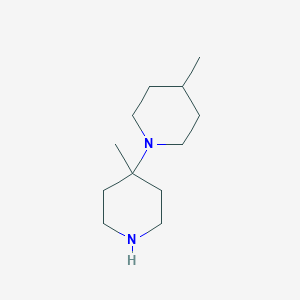
4-Methyl-1-(4-methylpiperidin-4-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-(4-methylpiperidin-4-yl)piperidine is a compound belonging to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of two piperidine rings, each substituted with a methyl group at the 4-position. Piperidine derivatives are widely used in medicinal chemistry due to their biological activity and pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(4-methylpiperidin-4-yl)piperidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylpiperidine with 4-methylpiperidin-4-yl chloride in the presence of a base can yield the desired compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yields .
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactions to enhance efficiency and scalability. The use of catalysts, such as rhodium or iridium complexes, can facilitate the cyclization process, leading to higher yields and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-(4-methylpiperidin-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Various nucleophiles; moderate temperatures and inert atmosphere.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted piperidines with different functional groups.
Aplicaciones Científicas De Investigación
4-Methyl-1-(4-methylpiperidin-4-yl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-(4-methylpiperidin-4-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-(1-methylpiperidin-4-yl)piperidine: Similar structure with an additional methyl group.
4-(4-Methylpiperidin-1-yl)aniline: Contains an aniline group instead of a second piperidine ring.
tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a second piperidine ring .
Uniqueness
4-Methyl-1-(4-methylpiperidin-4-yl)piperidine is unique due to its dual piperidine structure with methyl substitutions, which imparts specific chemical and biological properties. This structural feature can influence its binding affinity to molecular targets and its overall pharmacokinetic profile .
Propiedades
Fórmula molecular |
C12H24N2 |
|---|---|
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
4-methyl-1-(4-methylpiperidin-4-yl)piperidine |
InChI |
InChI=1S/C12H24N2/c1-11-3-9-14(10-4-11)12(2)5-7-13-8-6-12/h11,13H,3-10H2,1-2H3 |
Clave InChI |
QXHNLNPBBLMHOK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2(CCNCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


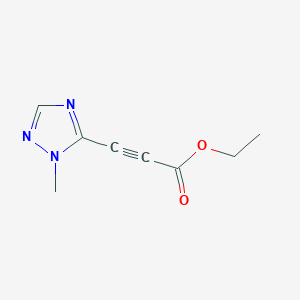
![9-Azabicyclo[3.3.1]nonan-3-ylmethanol](/img/structure/B13160963.png)
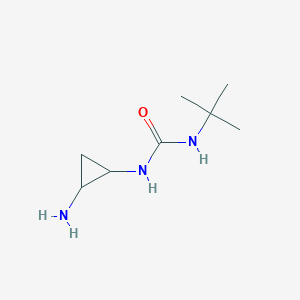
![4-[(1S)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B13160969.png)
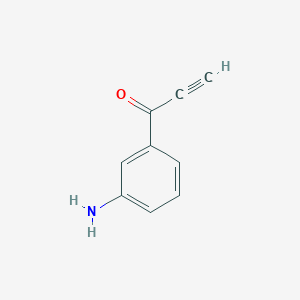



![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13161012.png)



![3-(4-Oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-1-YL)propanenitrile](/img/structure/B13161031.png)
